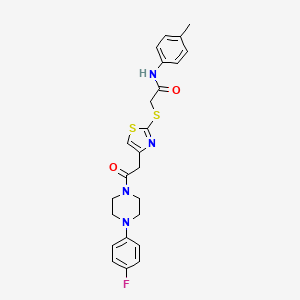

![molecular formula C23H20BrNO3 B2849824 3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid CAS No. 937604-64-3](/img/structure/B2849824.png)

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

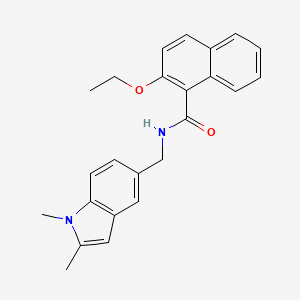

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It’s characterized by having a benzene ring (an aromatic hydrocarbon) and a carboxylic acid group (-COOH). The presence of the bromophenyl and dihydroindol groups suggests that this compound may have unique properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a carboxylic acid group, a bromophenyl group, and a dihydroindol group .Chemical Reactions Analysis

Benzoic acid derivatives can participate in a variety of chemical reactions. For example, they can undergo reactions with amines to form amides .Physical And Chemical Properties Analysis

Benzoic acid is slightly soluble in water, and its solubility increases with temperature . The presence of the bromophenyl and dihydroindol groups may alter these properties.Scientific Research Applications

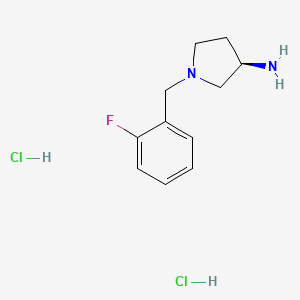

Synthesis of Benzamides

This compound can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

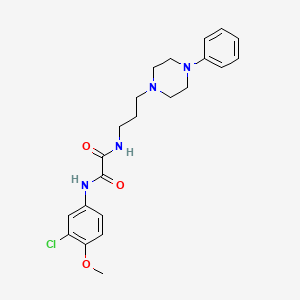

Pharmaceutical Applications

Indole derivatives, such as the compound , are found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Antiviral Activity

Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them valuable in the development of drugs for treating conditions associated with inflammation.

Anticancer Activity

Indole derivatives have shown anticancer activity. They have been found to inhibit the growth of cancer cells, making them potential candidates for cancer treatment .

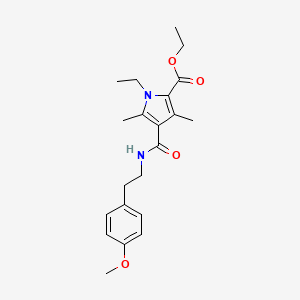

Anti-HIV Activity

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antioxidant Activity

Indole derivatives have antioxidant properties . This makes them useful in the development of drugs for conditions associated with oxidative stress.

Antimicrobial Activity

Coumarin-substituted hydrazone derivatives of indole have shown antimicrobial activity against a range of bacteria .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such asacetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Biochemical Pathways

cholinergic signaling pathways . These pathways are involved in numerous physiological processes, including muscle function, pain response, and cognitive function .

Pharmacokinetics

Similar compounds are known to undergo various metabolic processes, including conjugation reactions in the liver . These processes can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the potential interaction with ache, it’s possible that the compound could influence neurotransmission, leading to changes in nerve function .

properties

IUPAC Name |

3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO3/c1-23(2)12-20-18(21(26)13-23)11-19(14-6-8-16(24)9-7-14)25(20)17-5-3-4-15(10-17)22(27)28/h3-11H,12-13H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBGLVOMHWPIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)O)C4=CC=C(C=C4)Br)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2849742.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)

![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)

![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)